molecular formula C18H13ClN4S B7736308 4-(4-Chloroanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

4-(4-Chloroanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B7736308
M. Wt: 352.8 g/mol
InChI Key: DLFARYONOIIBRN-UHFFFAOYSA-N
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Description

4-(4-Chloroanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a chloroanilino group, a methylsulfanyl group, a phenyl group, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloroanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloroaniline, which is then reacted with other intermediates to form the desired compound. The reaction conditions often include the use of solvents like acetone and catalysts such as bentonitic clay to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques like continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloroanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction can produce an amine derivative .

Scientific Research Applications

4-(4-Chloroanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloroanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloroanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over simpler analogs in terms of reactivity and specificity .

Properties

IUPAC Name

4-(4-chloroanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4S/c1-24-18-22-16(12-5-3-2-4-6-12)15(11-20)17(23-18)21-14-9-7-13(19)8-10-14/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFARYONOIIBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)NC2=CC=C(C=C2)Cl)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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